Pyrrolidin-1-yl(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone
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Overview
Description
Pyrrolidin-1-yl(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone is a chemical compound. The pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors . A Diels–Alder reaction has been mentioned in the synthesis of related compounds .Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine compounds can be complex and diverse. For instance, functionalization of preformed pyrrolidine rings, such as proline derivatives, is a common synthetic strategy .Scientific Research Applications
Crystal Structure Analysis
One study focuses on the crystal structure analysis of a related compound, highlighting the geometrical features of the pyrrolidine ring and its interactions within the crystal lattice. This analysis provides a basis for understanding the structural characteristics of Pyrrolidin-1-yl(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone, which could be crucial for its reactivity and potential applications in material science or molecular engineering (Butcher, Bakare, & John, 2006).
Organic Synthesis and Reactivity
Another segment of research involves the stereospecific synthesis of pyrrolidines, demonstrating the versatility of this compound and similar compounds in synthesizing enantiomerically pure pyrrolidines through 1,3-dipolar cycloaddition reactions. This is particularly relevant for the development of novel pharmaceuticals and complex organic molecules (Oliveira Udry, Repetto, & Varela, 2014).
Catalytic Applications
Research on catalytic hydrogenation highlights the transformation potential of compounds containing the Pyrrolidin-1-yl moiety, facilitating the synthesis of various heterocyclic compounds. This process is significant for the creation of novel catalysts and intermediates in organic synthesis (Sukhorukov et al., 2008).
Biological Activities
Studies also explore the biological activities of compounds structurally related to this compound. For instance, the synthesis and characterization of organotin(IV) complexes with semicarbazone and thiosemicarbazones derived from similar compounds have shown promising antibacterial and antifungal activities, suggesting potential applications in medicinal chemistry and drug development (Singh, Singh, & Bhanuka, 2016).
Future Directions
properties
IUPAC Name |
[6-(oxolan-2-ylmethoxy)pyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(17-7-1-2-8-17)12-5-6-14(16-10-12)20-11-13-4-3-9-19-13/h5-6,10,13H,1-4,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXXVZLWMXSQNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C(C=C2)OCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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